Molecular Property Differentiation: Thiophene‑2‑carbonyl vs. Furan‑2‑carbonyl, Pyridin‑3‑carbonyl, and Indol‑2‑carbonyl Analogs
The terminal heterocycle governs the compound's physicochemical profile. The thiophene‑2‑carbonyl variant (MW 378.4, calculated logP 1.60, tPSA ≈123 Ų) occupies a distinct property space compared with its furan‑2‑carbonyl analog (MW 362.4, higher oxygen content with additional H‑bond acceptor, predicted lower logP), the pyridin‑3‑carbonyl analog (MW 373.4, additional basic nitrogen altering ionization and solubility at physiological pH), and the indol‑2‑carbonyl analog (MW 411.4, larger and more lipophilic) . The thiophene sulfur offers greater polarizability (atomic polarizability ~2.9 ų) than furan oxygen (~0.8 ų), which can strengthen van der Waals contacts in hydrophobic binding pockets [1]. These differences are quantifiable via standard in silico tools and translate directly into differential solubility, permeability, and assay interference profiles [2].
| Evidence Dimension | Molecular weight, logP, tPSA, H‑bond acceptor count, atomic polarizability |
|---|---|
| Target Compound Data | MW 378.4; logP 1.60; tPSA ≈123 Ų; 7 H‑bond acceptors; S polarizability ~2.9 ų [1] |
| Comparator Or Baseline | Furan analog: MW 362.4, logP <1.6 (predicted), tPSA >123 Ų (additional O); Pyridine analog: MW 373.4, basic N; Indole analog: MW 411.4, logP >1.6 |
| Quantified Difference | ΔMW vs. furan: +16 Da; ΔlogP vs. furan: ~+0.3–0.5 units (estimated); ΔS polarizability vs. O: ~+2.1 ų |
| Conditions | Calculated properties from ZINC15 (PM3‑optimized geometry); analog MW from ChemSrc vendor entries [1] |
Why This Matters
Procurement decisions for screening libraries or lead‑optimization programs must consider that a 16–50 Da mass difference and a 0.3–1.0 logP shift can alter membrane permeability, solubility, and off‑target promiscuity, potentially changing hit‑to‑lead trajectories.
- [1] ZINC Database. ZINC2469691: C₁₅H₁₄N₄O₄S₂, logP 1.604, tPSA 123 Ų. https://zinc.docking.org/substances/ZINC000002469691/ (accessed 2026-05-10). View Source
- [2] C. A. Lipinski et al., 'Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings,' Adv. Drug Deliv. Rev. 2001, 46, 3–26. (Class‑level support for property‑based differentiation). View Source
